N-[(furan-2-yl)methyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
This compound features a bis-amide (ethanediamide) core, with one nitrogen substituted by a furan-2-ylmethyl group and the other by a 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl moiety. The structural complexity arises from the integration of aromatic heterocycles (furan, thiophene) and a sulfonamide group, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-3-11-28-17)13-22-20(24)19(23)21-12-15-4-2-10-27-15/h2-11,18H,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSVSAOJZJTMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Ethanediamide vs. Triazole Derivatives
- Target Compound : The ethanediamide core allows for dual hydrogen bonding via carbonyl groups.
- Triazole Analogs : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace the diamide with a triazole-thione system. This introduces sulfur-based resonance and tautomerism, altering electronic properties and binding modes. IR spectra of triazoles lack C=O stretches (~1660–1682 cm⁻¹) but show C=S vibrations (~1247–1255 cm⁻¹) .
Sulfonamide Modifications
- 4-Methylbenzenesulfonyl (Target) : Electron-donating methyl groups enhance stability and moderate electrophilicity.
Heterocyclic Substituents
Thiophene vs. Furan Variations
- Target Compound : Combines both thiophene (electron-rich sulfur heterocycle) and furan (oxygen-containing ring). Thiophene enhances π-π stacking, while furan improves solubility.
- N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide () : Simpler structure lacking the thiophene-ethyl and diamide groups. Reduced steric bulk may increase membrane permeability but decrease target specificity .
- Thiophene-Methyl Analogs () : Compounds like 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetic acid retain the thiophene but replace the diamide with a carboxylic acid, altering ionization states and binding kinetics .
Functional Group Additions
- Azide-Containing Sulfonamides () : N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide introduces reactive azide groups, enabling click chemistry applications. This contrasts with the target’s inert ethanediamide, which prioritizes stability .
- Nitroacetamide Derivatives (): Ranitidine-related compounds (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) feature nitro groups, which are metabolically reactive and often linked to H₂ antagonist activity .
Physicochemical and Spectroscopic Comparison
Key Spectral Data
Solubility and Stability
- Target Compound : Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to sulfonamide and diamide groups. Stability enhanced by tosyl protection.
- Chlorobenzenesulfonyl Analog () : Lower solubility in water due to hydrophobic chloro substituent .
- Azide Derivatives () : High reactivity limits stability but enables functionalization .
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